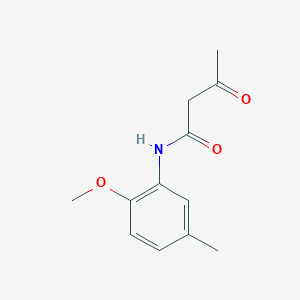
4-クロロ-4'-メトキシブチロフェノン
概要
説明
4-Chloro-4’-methoxybutyrophenone is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-methoxybutyrophenone consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the search results.Physical And Chemical Properties Analysis
4-Chloro-4’-methoxybutyrophenone has a density of 1.1±0.1 g/cm³ . It has a boiling point of 343.9±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.8±3.0 kJ/mol . The flash point is 145.5±21.3 °C . The index of refraction is 1.515 .科学的研究の応用
有機合成
4-クロロ-4'-メトキシブチロフェノン: は、有機合成における貴重な中間体です。反応性のケトン基とクロロ置換基の存在により、さまざまな複雑な分子を合成するために使用できます。 たとえば、求核付加反応に参加してアルコールを形成したり、エノラートの形成に使用したりできます。エノラートは、さらに化学変換に関与することができます .
薬理学
薬理学的研究では、この化合物は、精神活性薬の合成における前駆体として潜在力を持っています。 その構造は、一部のブチロフェノン系神経遮断薬の構造に似ており、その化学構造の修飾は、効力と安全性プロファイルが向上した新しい治療薬の開発につながる可能性があります .
材料科学
4-クロロ-4'-メトキシブチロフェノン: は、特に新しいポリマーの開発において、材料科学で応用が見られる可能性があります。 そのケトン官能基により、重合反応を起こしたり、ポリマー鎖に組み込むことができ、耐久性や耐薬品性などのユニークな特性を持つ材料につながる可能性があります .
分析化学
この化合物は、分析化学で標準物質または参照物質として使用できます。 その独特の分光特性により、HPLCやGC-MSなどの方法で、複雑な混合物内の類似の化合物を特定または定量化するために使用できます .
生化学
生化学では、4-クロロ-4'-メトキシブチロフェノンは、酵素と基質の相互作用、特にケトンを標的とする酵素を研究するために使用できます。 この化合物がさまざまな酵素とどのように相互作用するかを理解することは、酵素の特異性と触媒機構に関する洞察を提供することができます .
工業用途
4-クロロ-4'-メトキシブチロフェノンは、工業プロセスで直接使用されるわけではありませんが、工業用化学品の合成の出発物質として役立ちます。 その反応性により、香料、コーティング、その他の化学製品に使用される化合物の作成のための汎用性の高いビルディングブロックとなります .
Safety and Hazards
4-Chloro-4’-methoxybutyrophenone is considered hazardous. It causes severe skin burns and eye damage . In case of skin contact, immediate medical attention is required. Contaminated clothing and shoes should be removed and the skin should be washed off immediately with soap and plenty of water . In case of ingestion, vomiting should not be induced, and immediate medical attention is required . In case of inhalation, the victim should be moved to fresh air immediately .
特性
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBTWDPPZFGUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193855 | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40877-19-8 | |
| Record name | 4-Chloro-1-(4-methoxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40877-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040877198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40877-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-methoxybutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

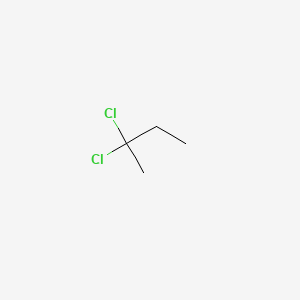
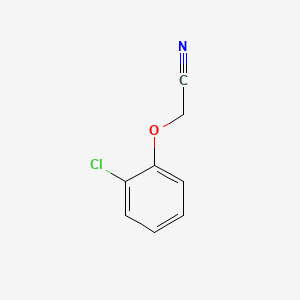
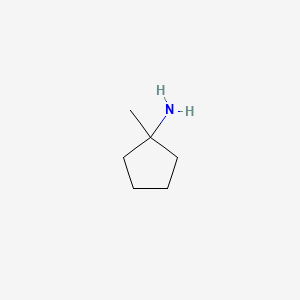

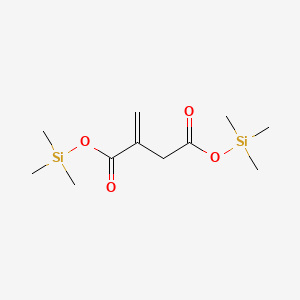
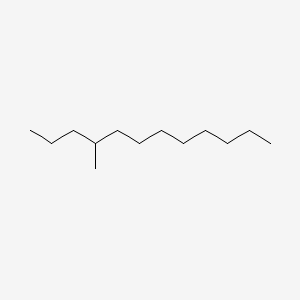
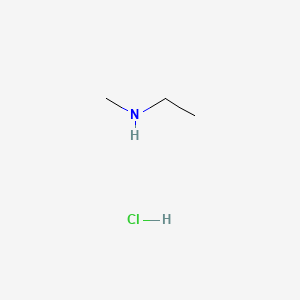

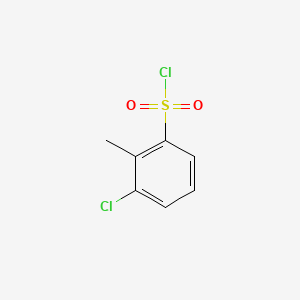


![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)
